O,S-Diethyl hexylphosphonothioate
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Overview
Description
O,S-Diethyl hexylphosphonothioate is an organophosphorus compound characterized by the presence of both oxygen and sulfur atoms bonded to a phosphorus atom. This compound is part of the broader class of phosphonothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,S-Diethyl hexylphosphonothioate typically involves the reaction of hexylphosphonic dichloride with diethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Hexylphosphonic dichloride+Diethyl phosphiteBaseO,S-Diethyl hexylphosphonothioate+By-products
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
O,S-Diethyl hexylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioate oxides.
Reduction: Reduction reactions can convert it into phosphonothioate hydrides.
Substitution: Nucleophilic substitution reactions can replace the ethyl groups with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Phosphonothioate oxides.
Reduction: Phosphonothioate hydrides.
Substitution: Various substituted phosphonothioates depending on the substituent used.
Scientific Research Applications
O,S-Diethyl hexylphosphonothioate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially as antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of O,S-Diethyl hexylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
- O,S-Diethyl methylphosphonothioate
- O,O-Diethyl methylphosphonothioate
- O,S-Diethyl ethylphosphonothioate
Uniqueness
O,S-Diethyl hexylphosphonothioate is unique due to its specific alkyl chain length (hexyl group), which imparts distinct physicochemical properties such as solubility and reactivity. This makes it particularly suitable for applications where longer alkyl chains are advantageous, such as in the formulation of certain pharmaceuticals and industrial chemicals .
Properties
CAS No. |
114220-17-6 |
---|---|
Molecular Formula |
C10H23O2PS |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1-[ethoxy(ethylsulfanyl)phosphoryl]hexane |
InChI |
InChI=1S/C10H23O2PS/c1-4-7-8-9-10-13(11,12-5-2)14-6-3/h4-10H2,1-3H3 |
InChI Key |
BLGWYIRFHXRACC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(OCC)SCC |
Origin of Product |
United States |
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